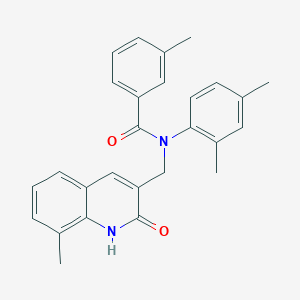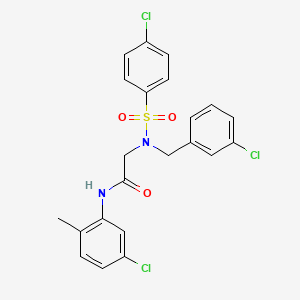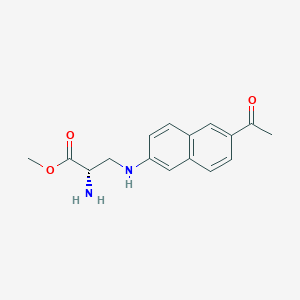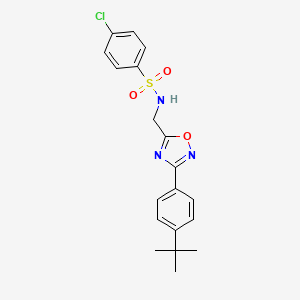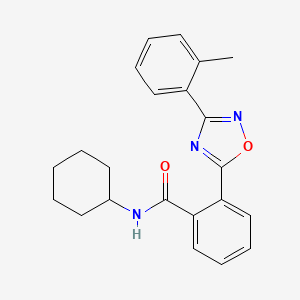
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide, also known as PMSA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PMSA belongs to the class of sulfonamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain, making it a potential therapeutic agent for various inflammatory disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to exhibit good oral bioavailability and a long half-life, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of 2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide is its ability to inhibit COX-2 selectively, without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes this compound a potential candidate for the treatment of inflammatory disorders without causing gastrointestinal side effects. However, one limitation of this compound is its potential toxicity, which needs to be further investigated.
将来の方向性
There are several potential future directions for 2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide research, including:
1. Further investigation of its anti-inflammatory, analgesic, and antipyretic properties in various animal models.
2. Development of new analogs of this compound with improved pharmacokinetic properties and reduced toxicity.
3. Investigation of the potential use of this compound in the treatment of various inflammatory disorders, such as rheumatoid arthritis and osteoarthritis.
4. Investigation of the potential use of this compound in the treatment of cancer, as COX-2 is overexpressed in many types of cancer.
5. Investigation of the potential use of this compound in combination with other therapeutic agents to enhance its efficacy and reduce toxicity.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide can be synthesized through a multistep process involving the reaction of 3-(trifluoromethyl)aniline with ethyl chloroacetate to form 3-(trifluoromethyl)phenylacetic acid. This is then reacted with thionyl chloride and N-phenethylmethylamine to form the intermediate compound, which is then treated with sulfuryl chloride to yield this compound.
科学的研究の応用
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory disorders.
特性
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c1-27(25,26)23(11-10-14-6-3-2-4-7-14)13-17(24)22-16-9-5-8-15(12-16)18(19,20)21/h2-9,12H,10-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXYQUPPYBVLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7698014.png)

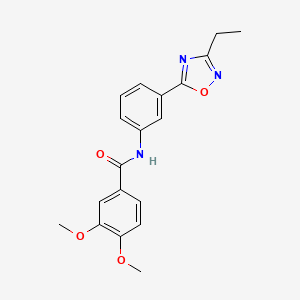
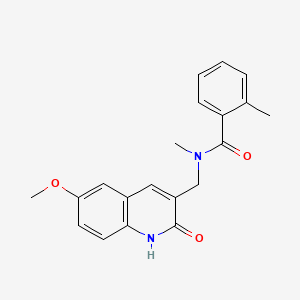
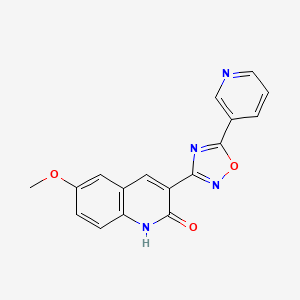
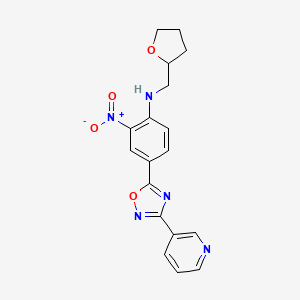
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7698051.png)


